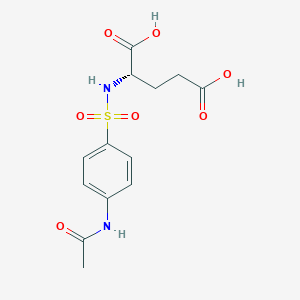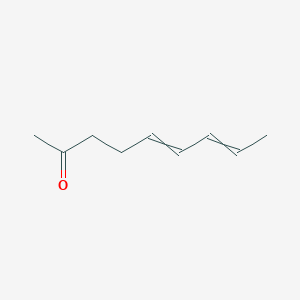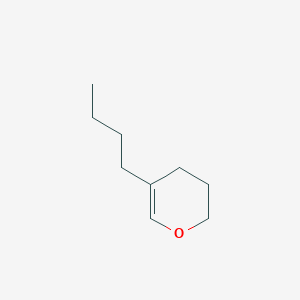![molecular formula C13H8O3S B14514242 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one CAS No. 63212-13-5](/img/structure/B14514242.png)
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that belongs to the thieno[3,2-b]pyran family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-b]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the thieno[3,2-b]pyran ring, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the context of enzyme inhibition and molecular interactions.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway, which is implicated in various cancers . The compound’s structure allows it to bind to the active site of PI3K, thereby inhibiting its activity and disrupting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thieno[3,4-b]pyridines:
Furo[2,3-g]chromen-7-ones: These analogs of psoralen have been synthesized and studied for their unique properties.
Uniqueness
Its ability to inhibit the PI3K pathway further distinguishes it from other similar compounds, highlighting its potential as a therapeutic agent .
Properties
CAS No. |
63212-13-5 |
|---|---|
Molecular Formula |
C13H8O3S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-hydroxy-5-phenylthieno[3,2-b]pyran-7-one |
InChI |
InChI=1S/C13H8O3S/c14-9-6-11(8-4-2-1-3-5-8)16-12-10(15)7-17-13(9)12/h1-7,15H |
InChI Key |
YXKFPJUOGCFBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


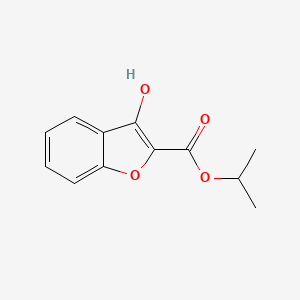
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
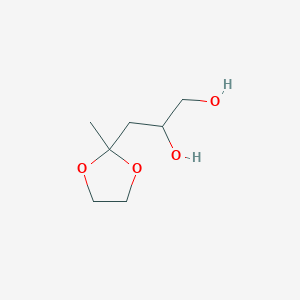
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)

![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)


